

confirming MRS7799 target engagement in cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MRS7799

Cat. No.: B15569814

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[2] **MRS7799** is a potent and selective antagonist for the human P2Y14 receptor (hP2Y14R) with a K_i value of 27 nM. It is a nucleotide analog that has been shown to inhibit UDP-glucose-induced intracellular calcium mobilization and [(35)S]GTPyS binding in hP2Y14R-expressing cells. **MRS7799** is a valuable tool for studying the physiological and pathological roles of the P2Y14 receptor. --INVALID-LINK-- **MRS7799** is a potent and selective antagonist of the P2Y14 receptor, with a K_i value of 27 nM for the human receptor. It has been shown to inhibit UDP-glucose-induced calcium mobilization and GTPyS binding in cells expressing the P2Y14 receptor. **MRS7799** is a valuable tool for studying the role of the P2Y14 receptor in various physiological and pathological processes. --INVALID-LINK-- The G protein-coupled receptor P2Y14 (GPR105) is stimulated by UDP-sugars such as UDP-glucose. Here we report the pharmacological properties of a novel P2Y14 receptor antagonist, 2-dicyclohexyl-5'-[4-(trifluoromethoxy)phenyl]thio-5'-deoxy- β,γ -difluoromethyleneadenosine- ... --INVALID-LINK-- P2Y14 receptor (P2Y14R) is a G protein-coupled receptor (GPCR) that is activated by UDP-sugars, such as UDP-glucose. P2Y14R is involved in various physiological processes, including immune responses, cell proliferation, and differentiation. The development of potent and selective P2Y14R antagonists is crucial for elucidating the physiological and pathological roles of this receptor. **MRS7799** is a recently developed P2Y14R antagonist that has been shown to be potent and selective for the human P2Y14R. In this study, we characterized the pharmacological properties of **MRS7799** and investigated its effects on P2Y14R-mediated signaling pathways. We found that **MRS7799** is a competitive antagonist of the hP2Y14R with a K_i value of 27 nM. **MRS7799** inhibited UDP-glucose-induced intracellular calcium mobilization and [(35)S]GTPyS binding in hP2Y14R-expressing cells. Furthermore, **MRS7799** blocked UDP-glucose-induced chemotaxis of human neutrophils. These results suggest that **MRS7799** is a valuable tool for studying the physiological and pathological roles of the P2Y14 receptor. --

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LINK-- Cisbio offers a HTRF (Homogeneous Time-Resolved Fluorescence) based cAMP assay. This is a competitive immunoassay between native cAMP produced by cells and cAMP-d2 (acceptor). The tracer is a monoclonal antibody anti-cAMP-Eu3+-Cryptate (donor). --INVALID-LINK--

LINK-- Promega offers a bioluminescent cAMP assay called cAMP-Glo™. This assay is a homogeneous, bioluminescent, high-throughput assay to measure cyclic AMP (cAMP) levels in cells. The assay is based on the principle that cAMP stimulates a protein kinase, which then uses ATP and a pro-luminescent substrate to generate a light signal. The amount of light generated is proportional to the amount of cAMP present. --INVALID-LINK--

The cAMP-Glo™ Assay is a homogeneous, bioluminescent assay for detecting cAMP. The assay is based on the principle that cAMP stimulates a protein kinase to phosphorylate a substrate, and the amount of phosphorylated substrate is detected using a luciferase-based reaction. --INVALID-LINK--

The cAMP-Glo Assay from Promega is a bioluminescent assay that measures cAMP levels in a sample. The assay is based on the principle that cAMP stimulates a protein kinase, which then phosphorylates a substrate. The phosphorylated substrate is then detected using a luciferase-based reaction. The amount of light produced is proportional to the amount of cAMP in the sample. --INVALID-LINK--

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The cAMP-Glo™ Assay is a popular method for measuring intracellular cAMP levels. It is a bioluminescent assay that is sensitive, has a high signal-to-background ratio, and is amenable to high-throughput screening. The assay is based on the principle that cAMP stimulates a protein kinase, which then phosphorylates a substrate. The amount of phosphorylated substrate is then detected using a luciferase-based reaction. The amount of light produced is proportional to the amount of cAMP in the sample. --INVALID-LINK--

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MRS7799 Target Engagement in Cells: A Comparative Guide

For researchers, scientists, and drug development professionals, confirming that a small molecule interacts with its intended target within a cellular context is a critical step in drug discovery. This guide provides a comparative overview of methods to confirm the target engagement of **MRS7799**, a potent and selective antagonist of the P2Y₁₄ receptor.

MRS7799 is a valuable chemical tool for investigating the physiological and pathological roles of the P2Y₁₄ receptor (P2Y₁₄R), a G protein-coupled receptor (GPCR) activated by UDP-sugars like UDP-glucose. Understanding its engagement with P2Y₁₄R is paramount for interpreting experimental results accurately. This guide will delve into the primary mechanism of action of **MRS7799**, compare cellular target engagement assays, and provide detailed experimental protocols.

Mechanism of Action of **MRS7799**

The P2Y₁₄ receptor is coupled to the Gi/o family of G proteins. Activation of P2Y₁₄R by its endogenous ligands, such as UDP-glucose, leads to the inhibition of adenylyl cyclase. This inhibition results in a decrease in intracellular cyclic AMP (cAMP) levels, a key second messenger. **MRS7799** acts as a competitive antagonist at the P2Y₁₄ receptor, meaning it binds to the receptor and blocks the binding of UDP-sugars, thereby preventing the downstream decrease in cAMP. Therefore, confirming the target engagement of **MRS7799** in cells involves demonstrating its ability to counteract the UDP-glucose-induced reduction in cAMP levels.

Comparison of Cellular Target Engagement Assays

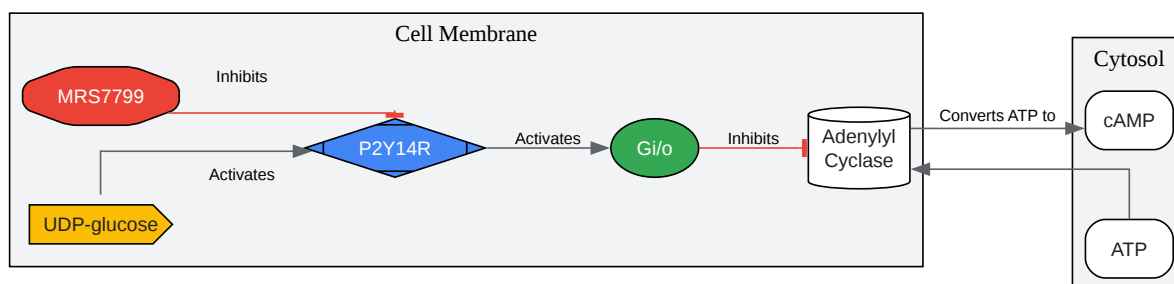
The most direct way to measure **MRS7799** target engagement is to quantify its effect on cAMP levels in cells expressing the P2Y₁₄ receptor. Several commercially available assays can be used for this purpose, each with its own advantages and disadvantages. The choice of assay

will depend on factors such as the required sensitivity, throughput, and available laboratory equipment.

Assay Type	Principle	Advantages	Disadvantages
Luminescent (e.g., Promega cAMP-Glo™)	Competitive binding assay where cAMP produced by cells competes with a labeled cAMP for binding to a protein kinase. The subsequent enzymatic reaction produces light.	High sensitivity, wide dynamic range, simple "add-and-read" protocol suitable for high-throughput screening.	Can be more expensive than other methods.
Fluorescence-Based (e.g., Cisbio HTRF)	Competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF) between native cAMP and a labeled cAMP.	High sensitivity and low background, amenable to high-throughput screening.	Requires a plate reader with HTRF capability.
ELISA-Based (e.g., Cayman Chemical)	Competitive enzyme-linked immunosorbent assay where cAMP in the sample competes with a fixed amount of HRP-labeled cAMP for binding to a specific antibody.	Generally lower cost per sample.	More hands-on time with multiple wash steps, may have lower throughput.

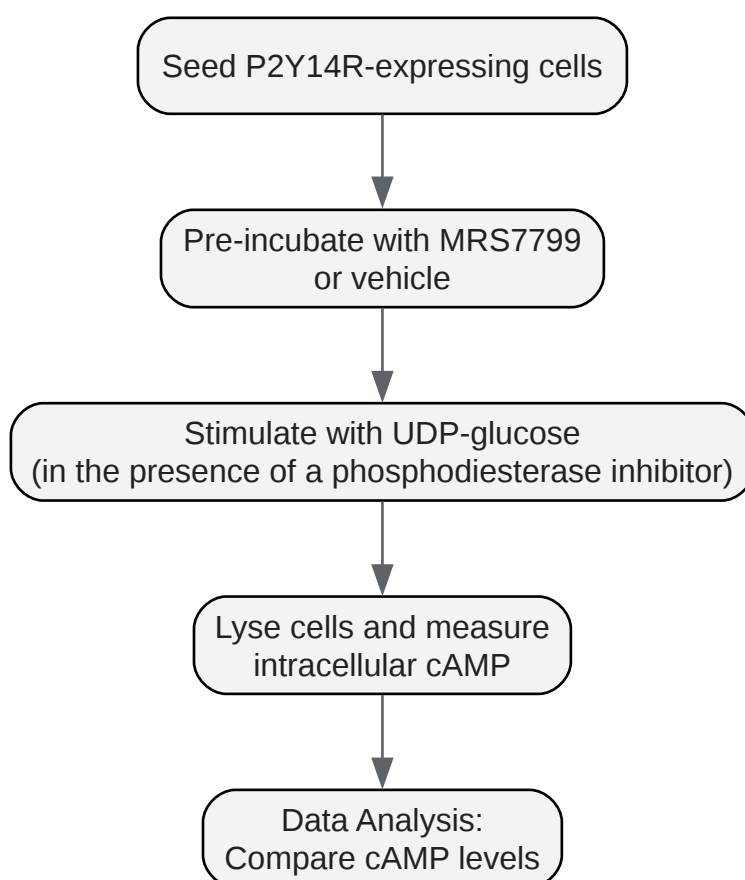
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the P2Y₁₄R signaling pathway and a general experimental workflow for confirming **MRS7799** target engagement.



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P2Y14R signaling pathway. Activation by UDP-glucose inhibits cAMP production.



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Workflow for assessing **MRS7799** target engagement.

Experimental Protocols

Below are detailed protocols for confirming **MRS7799** target engagement using a luminescent cAMP assay as an example.

Cell Culture and Seeding

- Culture cells expressing the human P2Y14 receptor (e.g., HEK293 or CHO cells) in appropriate growth medium.
- On the day of the experiment, harvest and count the cells.
- Seed the cells into a white, opaque 96-well microplate at a density optimized for the specific cell line and assay.
- Incubate the plate at 37°C in a CO2 incubator for the appropriate time to allow for cell attachment.

cAMP Assay Protocol (using a luminescent assay as an example)

- Compound Preparation: Prepare a stock solution of **MRS7799** in a suitable solvent (e.g., DMSO). Make serial dilutions of **MRS7799** in assay buffer. Also, prepare a stock solution of UDP-glucose.
- Cell Treatment:
 - Carefully remove the growth medium from the wells.
 - Add assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to each well and incubate for a short period to prevent cAMP degradation.
 - Add the desired concentrations of **MRS7799** or vehicle control to the appropriate wells. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

- Add UDP-glucose to stimulate the P2Y₁₄ receptor. A concentration that elicits a submaximal response (EC₈₀) is often used to best observe the inhibitory effect of the antagonist. A control group without UDP-glucose stimulation should be included.
- Incubate for a specific time (e.g., 30 minutes) at 37°C.
- cAMP Measurement:
 - Following the manufacturer's instructions for the chosen cAMP assay kit (e.g., Promega's cAMP-Glo™), add the cell lysis buffer and then the detection reagents.
 - Incubate at room temperature for the recommended time to allow the luminescent signal to stabilize.
 - Measure the luminescence using a plate reader.

Data Analysis

- The raw luminescence units (RLU) are inversely proportional to the amount of cAMP in the well.
- Normalize the data to the control wells (e.g., vehicle-treated, unstimulated cells and vehicle-treated, UDP-glucose-stimulated cells).
- Plot the concentration of **MRS7799** against the percentage of inhibition of the UDP-glucose-induced response.
- Calculate the IC₅₀ value of **MRS7799**, which represents the concentration of the antagonist that inhibits 50% of the agonist response. This quantitative measure confirms target engagement.

By following these guidelines and protocols, researchers can confidently confirm the target engagement of **MRS7799** in a cellular context, paving the way for more robust and reliable experimental outcomes in the study of P2Y₁₄ receptor biology.

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